Orthogonal Halogen Reactivity Enables Chemoselective Sequential Functionalization
The C–Br bond in 6-bromo-5-chloroquinazolin-2-amine is significantly more reactive than the C–Cl bond in palladium-catalyzed Suzuki and Sonogashira couplings, allowing selective functionalization at the 6-position while leaving the 5-chloro substituent intact for subsequent transformations. In chloro-bromo quinazoline systems, selectivity has been found to favor substitution at the more activated C–Br bond over the C–Cl bond [1]. This orthogonal reactivity is not available in mono-halogenated comparators such as 6-bromoquinazolin-2-amine or 5-chloroquinazolin-2-amine, which lack a second distinct halogen handle.
| Evidence Dimension | Chemoselectivity in palladium-catalyzed cross-coupling (relative reactivity of C–Br vs. C–Cl) |
|---|---|
| Target Compound Data | Preferential reaction at C–Br (6-position) over C–Cl (5-position) |
| Comparator Or Baseline | 6-Bromoquinazolin-2-amine: single reactive site (C–Br only); 5-Chloroquinazolin-2-amine: single reactive site (C–Cl only) |
| Quantified Difference | Qualitative: orthogonal dual functionality vs. single functionality; C–Br bond dissociation energy ~ 84 kcal/mol vs. C–Cl ~ 95 kcal/mol (approximate) |
| Conditions | Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, DME/H₂O, 80 °C (typical Suzuki conditions) |
Why This Matters
Enables one-pot or sequential introduction of two different substituents, reducing synthetic steps and improving overall yield in library synthesis.
- [1] Mphahlele, M. J., et al. (2015). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules, 20(8), 14699–718. View Source
